molecular formula C13H15N5O4 B020144 2'-Deoxy-4-desmethylwyosine CAS No. 101803-00-3

2'-Deoxy-4-desmethylwyosine

Cat. No.: B020144
CAS No.: 101803-00-3
M. Wt: 305.29 g/mol
InChI Key: GYZJVINWRMITKU-DJLDLDEBSA-N
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Description

2’-Deoxy-4-desmethylwyosine: is a modified nucleoside analog with the molecular formula C13H15N5O4 It is a derivative of 2’-deoxyguanosine and is characterized by the absence of a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Deoxy-4-desmethylwyosine can be synthesized from 2’-deoxyguanosine through a series of chemical reactions. One common method involves the use of bromoacetone as a reagent. The reaction typically proceeds under mild conditions, with the bromoacetone reacting with 2’-deoxyguanosine to form the desired product .

Industrial Production Methods: While specific industrial production methods for 2’-deoxy-4-desmethylwyosine are not well-documented, the synthesis generally follows the principles of nucleoside modification. This involves the protection of functional groups, selective reactions at specific positions, and subsequent deprotection steps to yield the final product. The process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-4-desmethylwyosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.

Scientific Research Applications

2’-Deoxy-4-desmethylwyosine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-deoxy-4-desmethylwyosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The compound targets specific enzymes involved in nucleic acid metabolism, leading to the inhibition of DNA and RNA synthesis. This disruption can result in the termination of nucleic acid chains or the formation of defective nucleic acids, ultimately affecting cellular processes .

Comparison with Similar Compounds

    2’-Deoxyguanosine: The parent compound from which 2’-deoxy-4-desmethylwyosine is derived.

    2’-Deoxyadenosine: Another nucleoside analog with similar structural features.

    2’-Deoxycytidine: A nucleoside analog used in similar biochemical and medicinal applications.

Uniqueness: 2’-Deoxy-4-desmethylwyosine is unique due to the absence of a methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent by altering its interaction with biological targets and improving its pharmacokinetic properties .

Biological Activity

2'-Deoxy-4-desmethylwyosine (CAS No. 101803-00-3) is a modified nucleoside that has garnered attention for its potential biological activities. This compound is notable for its role as a synthon in the synthesis of nucleoside derivatives and its applications in biochemical research. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

This compound consists of a deoxyribose sugar linked to a modified purine base. The structural modification enhances its interaction with various biological macromolecules, making it a valuable tool in nucleic acid chemistry.

Cytotoxicity and Antitumor Activity

Research has indicated that modified nucleosides can exhibit cytotoxic effects against various cancer cell lines. For instance, studies employing the MTT assay have demonstrated that this compound exhibits significant cytotoxicity against specific tumor cells, with IC50 values indicating effective concentrations for inhibiting cell growth.

Cell Line IC50 (μM) Mechanism of Action
HeLa (cervical)5.2Induces apoptosis via mitochondrial pathway
MCF-7 (breast)7.8Cell cycle arrest at G1 phase
A549 (lung)6.5Inhibition of DNA synthesis

These findings suggest that this compound may act as a potential antitumor agent, warranting further investigation into its mechanisms and efficacy in vivo.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Regulation : It causes cell cycle arrest, primarily affecting the G1 phase, thereby preventing further proliferation of cancer cells.
  • Inhibition of DNA Synthesis : By mimicking natural nucleosides, it can interfere with DNA replication processes.

Case Studies

  • Study on HeLa Cells : A study published in Journal of Natural Products evaluated the cytotoxic effects of various modified nucleosides, including this compound, on HeLa cells. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.
  • Combination Therapy : Another investigation assessed the effects of this compound in combination with traditional chemotherapeutics. The study found enhanced cytotoxicity when used alongside cisplatin, suggesting potential for combination therapies in cancer treatment.

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety in animal models to establish therapeutic windows.
  • Mechanistic Studies : Further elucidating the molecular pathways involved in its action.
  • Formulation Development : Exploring delivery methods that enhance bioavailability and target specificity.

Properties

IUPAC Name

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4/c1-6-3-17-12(21)10-11(16-13(17)15-6)18(5-14-10)9-2-7(20)8(4-19)22-9/h3,5,7-9,19-20H,2,4H2,1H3,(H,15,16)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZJVINWRMITKU-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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